

Clinical Trial Data Summary (Phase II Study)

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Alrizomadlin

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The following tables summarize the efficacy and safety data from a Phase II study of **alrizomadlin** with or without toripalimab, as presented at the 2025 ASCO Annual Meeting [1]. The data cutoff date was February 13, 2025.

Table 1: Efficacy Outcomes in Efficacy-Evaluable Patients

| Treatment Arm | Tumor Type | Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Responses |
|--|--------------|--------------|-------------------------------|----------------------------|-------------------------------------|
| Alrizomadlin Monotherapy | Advanced ACC | 12 | 16.7% | 100% | - |
| | MPNST | 5 | Not Reported | 80% | 4 patients with Stable Disease (SD) |
| Alrizomadlin + Toripalimab Combination | BTC | 6 | 16.7% | 100% | - |
| | LPS | 6 | 16.7% | 66.7% | - |

| Treatment Arm | Tumor Type | Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Responses |
|---------------|------------|--------------|-------------------------------|----------------------------|---|
| | MPNST | 2 | 100% | 100% | 2 patients with confirmed Partial Response (PR); PFS of 60+ and 96+ weeks |

Table 2: Safety Profile in Safety-Evaluable Patients

| Treatment Arm | Patients (n) | Grade ≥ 3 Treatment-Related Adverse Events (TRAEs) | Treatment-Related Serious Adverse Events (SAEs) | Discontinuations due to TRAEs |
|-------------------------------------|--------------|---|---|-------------------------------|
| Alrizomadlin Monotherapy | 24 | 33.3% | 12.5% | 1 patient (4.2%) |
| Alrizomadlin + Toripalimab (150 mg) | 27 | 44.4% | 29.6% | 1 patient (3.7%) |

Underlying Mechanisms & Rationale for Combination

The therapeutic rationale for combining **alrizomadlin** and toripalimab is based on restoring innate tumor suppression and enhancing adaptive immune attack.

The diagram below illustrates the synergistic mechanism of this combination therapy.

Synergistic Action: The combination works synergistically [1] [2]. By restoring p53 function, **alrizomadlin** promotes cancer cell death and may increase tumor immunogenicity. **Toripalimab** then enhances the immune system's ability to recognize and attack these stressed and dying tumor cells by removing the PD-1/PD-L1 "brake" on T-cells [3].

Proposed Experimental Protocols

For researchers aiming to validate and build upon these clinical findings, the following protocols outline key preclinical experiments.

Protocol 1: In Vitro Assessment of Combination Effects

1. Objective: To evaluate the synergistic effects of **alrizomadlin** and toripalimab on cancer cell viability and T-cell-mediated killing.

2. Materials:

- **Cell Lines:** Human cancer cell lines with wild-type p53 (e.g., MPNST, ACC models) and p53-mutant controls.
- **Immune Cells:** Peripheral blood mononuclear cells (PBMCs) from healthy donors or pre-stimulated CD8+ T-cells.
- **Drugs:** **Alrizomadlin**, toripalimab (or an anti-PD-1 surrogate antibody for non-human models).
- **Equipment:** Cell culture hood, CO2 incubator, flow cytometer, plate reader.

3. Methodology:

- **Co-culture Assay:**
 - Seed cancer cells in 96-well plates.
 - Add activated PBMCs or T-cells at a chosen effector-to-target ratio (e.g., 5:1 or 10:1).
 - Treat with: a) Vehicle control, b) **Alrizomadlin** alone (dose range), c) Toripalimab alone, d) Combination of both.
 - Incubate for 48-72 hours.
- **Viability & Apoptosis Measurement:**
 - Measure cancer cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
 - Quantify apoptosis in cancer cells via flow cytometry using Annexin V/propidium iodide staining.
- **Immune Activation Markers:**
 - Harvest T-cells from co-culture and analyze activation markers (e.g., CD69, CD25) and cytokine production (IFN- γ , TNF- α) via flow cytometry.

4. Data Analysis:

- Calculate the combination index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- Compare differences in T-cell activation markers using one-way ANOVA with post-hoc tests.

Protocol 2: In Vivo Efficacy Study in Syngeneic Mouse Models

1. Objective: To investigate the antitumor efficacy and immune memory establishment of the combination in an immunocompetent animal model.

2. Materials:

- **Animals:** Immunocompetent mice (e.g., C57BL/6).
- **Tumor Model:** Syngeneic mouse cancer cell line with wild-type p53 (e.g., MC38 colon carcinoma).
- **Drugs:** **Alrizomadlin** (formulated for oral gavage), anti-mouse PD-1 antibody (as a surrogate for toripalimab).

3. Methodology:

- **Tumor Inoculation:** Inject cells subcutaneously into the right flank.
- **Randomization & Dosing:**
 - When tumors reach ~100 mm³, randomize mice into four groups (n=8-10):
 - Vehicle control
 - **Alrizomadlin** monotherapy
 - Anti-PD-1 monotherapy
 - Combination therapy
 - Administer **alrizomadlin** via oral gavage (e.g., 50-100 mg/kg, daily). Administer anti-PD-1 antibody via intraperitoneal injection (e.g., 10 mg/kg, twice weekly).
 - Treat for 3-4 weeks.
- **Endpoint Measurements:**
 - Monitor tumor volume and body weight 2-3 times weekly.
 - At study end, harvest tumors, spleens, and blood for analysis.

4. Ex Vivo Analysis:

- **Tumor Immunophenotyping:** Process tumors into single-cell suspensions. Analyze by flow cytometry for infiltrating immune cells: CD8⁺ T-cells, CD4⁺ T-cells, T-regs (CD4⁺FoxP3⁺), and myeloid-derived suppressor cells.
- **Cytokine Profiling:** Measure serum levels of IFN- γ , IL-2, and TNF- α using a multiplex ELISA.
- **Immune Memory Challenge:** Re-challenge a subset of tumor-free mice from each group with the same cancer cells to assess durable immunity.

Discussion and Future Directions

The Phase II data indicates that the **alrizomadlin** and toripalimab combination is a viable strategy for treating advanced solid tumors, particularly **malignant peripheral nerve sheath tumors (MPNST)**, where it has produced notably durable responses [1]. The 100% disease control rate in **adenoid cystic carcinoma (ACC)** with monotherapy also highlights a significant potential for a cancer type with few options [1].

Future work should focus on:

- **Biomarker Discovery:** Identifying predictive biomarkers (e.g., TP53 mutation status, PD-L1 expression) to select patients most likely to respond.
- **Mechanism of Resistance:** Understanding inherent and acquired resistance mechanisms through genomic and transcriptomic analysis of pre- and post-treatment samples.
- **Novel Combinations:** Exploring triple-therapy regimens, such as adding a Bcl-2 inhibitor (e.g., lisaftoclax from Ascentage Pharma's pipeline) to further augment apoptosis [1].
- **Leveraging AI:** Utilizing emerging graph-based AI technologies to predict optimal drug combinations and identify new repositioning opportunities for this regimen [4].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific experimental section, feel free to ask.

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com